Tetrakis(octadecylthio)tetrathiafulvalene
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Overview
Description
Tetrakis(octadecylthio)tetrathiafulvalene is a derivative of tetrathiafulvalene, a compound known for its electrical conductivity and electron-donating properties. This compound is particularly interesting due to its long alkyl chains, which influence its architecture and electrochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrakis(octadecylthio)tetrathiafulvalene involves the reaction of tetrathiafulvalene with octadecylthiol. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the substitution of hydrogen atoms with octadecylthio groups .
Industrial Production Methods
The process may include purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(octadecylthio)tetrathiafulvalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations, which are essential for its conductive properties.
Reduction: Reduction reactions can revert the oxidized forms back to the neutral state.
Substitution: The long alkyl chains can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and other halogens.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various alkylating agents can be employed under mild conditions.
Major Products
The major products of these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives with different functional groups .
Scientific Research Applications
Tetrakis(octadecylthio)tetrathiafulvalene has several scientific research applications:
Mechanism of Action
The mechanism of action of tetrakis(octadecylthio)tetrathiafulvalene involves its ability to donate electrons and form radical cations. These properties are crucial for its role in conductive materials and molecular electronics. The long alkyl chains influence the packing and stability of the compound, affecting its overall electrochemical behavior .
Comparison with Similar Compounds
Similar Compounds
Tetrathiafulvalene: The parent compound, known for its electron-donating properties.
Tetrakis(4-carboxylic acid biphenyl)tetrathiafulvalene: A derivative with carboxylic acid groups, used in coordination polymers.
Tetrathiafulvalene-2,3,6,7-tetrathiolate: Another derivative with thiolate groups, used in redox-active materials.
Uniqueness
Tetrakis(octadecylthio)tetrathiafulvalene is unique due to its long alkyl chains, which provide stability and influence its electrochemical properties. This makes it particularly suitable for applications in molecular electronics and conductive materials .
Properties
IUPAC Name |
2-[4,5-bis(octadecylsulfanyl)-1,3-dithiol-2-ylidene]-4,5-bis(octadecylsulfanyl)-1,3-dithiole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H148S8/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-79-73-74(80-70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)84-77(83-73)78-85-75(81-71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)76(86-78)82-72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h5-72H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALECFXZYMRVNSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSC1=C(SC(=C2SC(=C(S2)SCCCCCCCCCCCCCCCCCC)SCCCCCCCCCCCCCCCCCC)S1)SCCCCCCCCCCCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H148S8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577597 |
Source
|
Record name | 2-[4,5-Bis(octadecylsulfanyl)-2H-1,3-dithiol-2-ylidene]-4,5-bis(octadecylsulfanyl)-2H-1,3-dithiole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1342.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105782-53-4 |
Source
|
Record name | 2-[4,5-Bis(octadecylsulfanyl)-2H-1,3-dithiol-2-ylidene]-4,5-bis(octadecylsulfanyl)-2H-1,3-dithiole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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